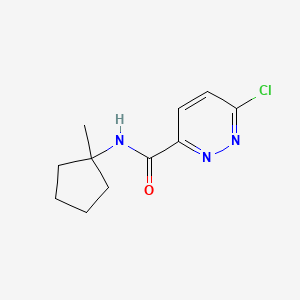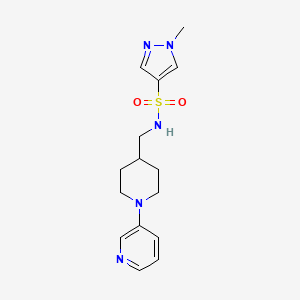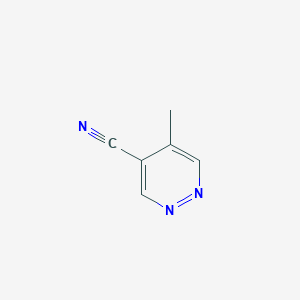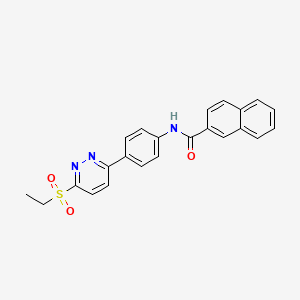
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide, also known as GSK-J4, is a small molecule inhibitor that selectively targets the histone demethylase, JMJD3. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
Synthesis and Applications in Antibacterial Activity
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide and its derivatives have been synthesized for potential antibacterial applications. The synthesis of related compounds, such as 6-aryl-2-(2-phenyl-1,8-naphthyridine-3-carbonyl)-4,5-dihydro-pyridazin-3(2H)-ones, has shown promising antibacterial activity (Mogilaiah & Kankaiah, 2003). Another study synthesized various pyridazine derivatives, including 6-(2-Naphtyl)-1-phenyl-4-3,5-disubstituted 4,3a-triazolino[4,3-a]pyrimidines, which demonstrated significant inhibition of both gram-positive and gram-negative bacteria (Abdelhamid et al., 2008).
Anticancer Potential
Compounds related to this compound have been evaluated for their anticancer properties. 1,4‐Naphthoquinone derivatives containing phenylaminosulfanyl moiety, a structure similar to the compound , showed potent cytotoxic activity against various human cancer cell lines, with low toxicity in normal human kidney cells (Ravichandiran et al., 2019). This highlights the potential of these compounds in cancer therapy.
Miscellaneous Applications
Various pyridazine derivatives, including those related to this compound, have been synthesized and studied for diverse applications. For instance, novel β-enaminonitrile of 1-(6-phenyl-pyridazin-3-yl)-pyrazole derivative showed significant antimicrobial activity (Shamroukh et al., 2013). Additionally, Ru complexes involving related ligands demonstrated potential in water oxidation, a crucial process in environmental chemistry and energy production (Zong & Thummel, 2005).
properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-2-30(28,29)22-14-13-21(25-26-22)17-9-11-20(12-10-17)24-23(27)19-8-7-16-5-3-4-6-18(16)15-19/h3-15H,2H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYQQMMQIZJVRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

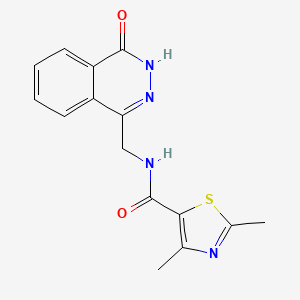
![N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2413449.png)
![1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B2413450.png)
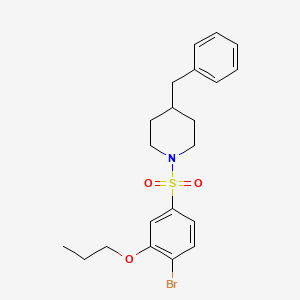
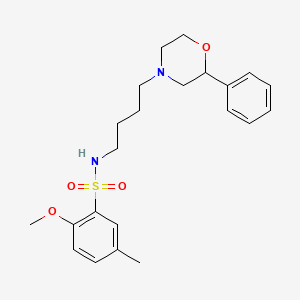
![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2413456.png)
![2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2413458.png)
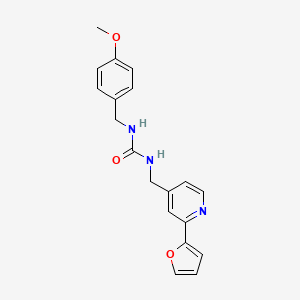
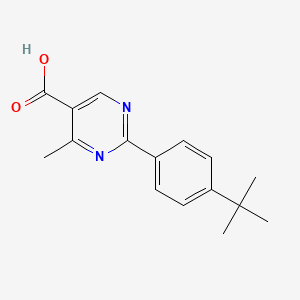
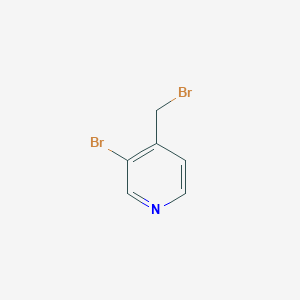
![1-(3-chlorophenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2413464.png)
